Fraxiresinol 1-O-beta-D-glucoside natural sources and discovery
Fraxiresinol 1-O-beta-D-glucoside natural sources and discovery
This guide provides an in-depth technical analysis of Fraxiresinol 1-O-β-D-glucoside , a bioactive furofuran lignan glycoside.[1][2][3] It details the compound's chemical identity, natural distribution, biosynthetic origins, and rigorous protocols for its isolation and characterization.
Natural Sources, Biosynthesis, and Isolation Methodologies[1][2][3]
Executive Summary
Fraxiresinol 1-O-β-D-glucoside (CAS: 89199-94-0) is a complex lignan glycoside belonging to the furofuran class.[1][2][3] Chemically, it is the 1-O-glucoside derivative of fraxiresinol (also identified as 1-hydroxymedioresinol).[1][2][3] It is distinguished by the presence of a bridgehead hydroxyl group at the C-1 position of the furofuran skeleton, which is glycosylated. This compound exhibits significant pharmacological potential, particularly as an antioxidant and neuroprotective agent, making it a target of interest in phytochemistry and drug discovery.
Chemical Identity & Structural Characterization
The molecule consists of a furofuran lignan core (fraxiresinol) linked to a glucose moiety.[3] Its aglycone, fraxiresinol, is an asymmetrical lignan containing one syringyl unit (3,5-dimethoxy-4-hydroxyphenyl) and one guaiacyl unit (3-methoxy-4-hydroxyphenyl).[1][2][3]
| Property | Specification |
| Common Name | Fraxiresinol 1-O-β-D-glucoside |
| Synonyms | (+)-Fraxiresinol 1-β-D-glucoside; 1-Hydroxymedioresinol 1-O-glucoside |
| CAS Number | 89199-94-0 |
| Molecular Formula | C₂₇H₃₄O₁₃ |
| Molecular Weight | 566.55 g/mol |
| Aglycone | Fraxiresinol (C₂₁H₂₄O₈) |
| Sugar Moiety | β-D-Glucopyranose |
| Core Skeleton | 2,6-diaryl-3,7-dioxabicyclo[3.3.0]octane (Furofuran) |
Structural Logic: The "1-O-" designation indicates the glucose is attached to the hydroxyl group at the C-1 bridgehead carbon of the furofuran ring, a unique feature that differentiates it from the more common phenolic glycosides where the sugar attaches to the aromatic ring.[1][2]
Botanical Origins & Natural Distribution
This compound is not ubiquitous but is found in specific plant families known for complex lignan biosynthesis, particularly the Oleaceae and Cannabaceae .[3]
| Species | Family | Tissue Source | Relevance |
| Fraxinus excelsior (European Ash) | Oleaceae | Bark, Leaves | Primary source; genus namesake.[1][2][3] |
| Fraxinus mandshurica | Oleaceae | Bark | Traditional medicine (Qinpi).[3] |
| Celtis biondii | Cannabaceae | Aerial parts | High accumulation source.[1][2][3] |
| Tabernaemontana elegans | Apocynaceae | Roots | Secondary source.[1][2][3] |
| Ilex pubescens | Aquifoliaceae | Roots | Source of related saponins/lignans.[1][3] |
Biosynthetic Pathway
The biosynthesis of fraxiresinol 1-O-glucoside follows the phenylpropanoid pathway, diverging at the lignan assembly stage.[1][2][3] Unlike symmetrical lignans (e.g., pinoresinol) formed from two coniferyl alcohols, fraxiresinol requires the coupling of precursors leading to an asymmetric syringyl-guaiacyl skeleton, followed by specific hydroxylation and glycosylation.
Pathway Visualization
Caption: Biosynthetic progression from monolignol precursors to the glycosylated fraxiresinol end-product.[1][2][3]
Extraction & Purification Methodologies
Isolation of fraxiresinol 1-O-glucoside requires a strategy that preserves the glycosidic bond while separating the compound from structurally similar lignans (e.g., pinoresinol glucosides).[1][2][3]
Protocol: Isolation from Fraxinus or Celtis spp.[1][2][3]
Objective: Isolate >95% pure Fraxiresinol 1-O-glucoside. Starting Material: Air-dried, powdered bark or stems (1.0 kg).[1][2][3]
Step 1: Metabolic Extraction[3]
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Maceration: Extract plant powder with 70% Aqueous Methanol (MeOH) (3 x 5 L) at room temperature for 24 hours. The water content is crucial to solubilize the polar glycoside.[3]
-
Concentration: Evaporate solvent under reduced pressure (Rotavap) at <45°C to yield a crude syrupy residue.
Step 2: Liquid-Liquid Partitioning[1][2][3]
-
Suspend crude extract in Water (H₂O) (1 L).
-
Defatting: Partition with n-Hexane (3 x 500 mL) to remove lipids/chlorophyll. Discard hexane layer.[1][2][3]
-
Lignan Enrichment: Partition aqueous phase with Ethyl Acetate (EtOAc) (3 x 500 mL).
-
n-Butanol Partition: If the target is not in the EtOAc fraction, partition the remaining aqueous phase with n-Butanol (n-BuOH) .[1][2][3] Combine EtOAc and n-BuOH fractions based on TLC profiling.
Step 3: Chromatographic Purification[1][2][3]
-
Silica Gel Column (Normal Phase):
-
Sephadex LH-20 (Molecular Sizing):
-
Preparative HPLC (Final Polishing):
Isolation Workflow Diagram
Caption: Step-by-step fractionation workflow for isolating high-purity lignan glycosides.
Analytical Profiling
Identification requires Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[3]
Key Diagnostic Signals (Representative in DMSO-d₆):
-
Anomeric Proton (H-1''): A doublet around δ 4.2 - 4.5 ppm (J ≈ 7-8 Hz), confirming the β-configuration of the glucose.[1][2][3]
-
Bridgehead (C-1): A quaternary carbon signal significantly downfield (approx.[1][2][3] δ 95-100 ppm ) due to the attachment of both the furan oxygen and the glucose moiety.[1][3]
-
Aromatic Protons: Signals integrating to 4H (2H from syringyl, 3H from guaiacyl overlap) in the δ 6.5 - 7.0 ppm range.[1][2][3]
-
Methoxyl Groups: Strong singlets at δ 3.7 - 3.8 ppm .[1][2][3]
Bioactivity & Pharmacological Potential
Research into Fraxiresinol 1-O-glucoside suggests it shares the pleiotropic effects of the furofuran lignan class.[1][2][3]
-
Antioxidant Activity: The phenolic hydroxyl groups on the guaiacyl and syringyl rings act as radical scavengers, reducing oxidative stress markers (ROS).[3]
-
Neuroprotection: Similar lignans (e.g., pinoresinol glucosides) have shown efficacy in protecting SH-SY5Y neuronal cells from toxicity, suggesting potential in treating neurodegenerative conditions like Parkinson's.[1][2][3]
-
Anti-inflammatory: Modulation of the NF-κB pathway, reducing cytokine release in LPS-stimulated macrophages.[1][2][3]
References
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Hosny, M. (1998).[3] Secoiridoids and lignans from Fraxinus excelsior. Phytochemistry , 47(8), 1569-1576.[1][2][3]
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Jiang, Z. Y., et al. (2013).[3] Lignans from the stems of Celtis biondii. Journal of Asian Natural Products Research , 15(10), 1094-1099.[1][3]
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Davin, L. B., & Lewis, N. G. (2000).[3] Dirigent proteins and dirigent sites explain the mystery of specificity of plant alkaloid and lignan biosynthesis. Plant Physiology , 123(2), 453-462.[1][2][3] [3]
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PubChem. Fraxiresinol 1-O-glucoside (CID 21632948).[1][2][3] National Library of Medicine.[1][3]
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CymitQuimica. Fraxiresinol 1-O-glucoside Product Data.
